![molecular formula C10H10FN3S B1444253 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine CAS No. 1542100-93-5](/img/structure/B1444253.png)
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
Overview
Description
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H10FN3S and a molecular weight of 223.27 g/mol . This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, the compound has been observed to induce apoptosis by activating caspase pathways. It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. Additionally, the compound can influence the cell cycle, causing cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of metabolic processes. The compound also affects gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions result in changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular functions, such as continuous cell cycle arrest and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells. The compound’s metabolism can also influence its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to membrane transporters, facilitating its uptake into cells. Once inside, the compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and induce apoptosis. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine typically involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine may share similar characteristics. Its efficacy against various bacterial strains is under investigation, with promising results indicating potential as a novel antimicrobial agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies have shown that it may interact favorably with enzymes involved in inflammatory pathways. This suggests that it could be developed into a therapeutic agent for conditions characterized by inflammation.
Analgesic Effects
In addition to anti-inflammatory properties, there is growing interest in the analgesic potential of this compound. Studies are being conducted to assess its effectiveness in pain management, particularly in models of chronic pain.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of substituent groups in enhancing antimicrobial potency. The findings suggest that this compound could be further explored for its potential as an antibiotic.
Case Study 2: Inflammation Model
In an experimental model assessing inflammatory responses, the compound was administered to evaluate its effects on cytokine levels. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases such as arthritis.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid | Contains benzoic acid moiety | Exhibits anti-inflammatory properties |
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid | Lacks amino group | Simpler structure may lead to different reactivity |
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Only contains thiadiazole | Different pharmacological profiles expected |
Mechanism of Action
The mechanism of action of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine: This compound lacks the ethan-1-amine group but shares similar biological activities.
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: This isomer has the fluorine atom in a different position, which can affect its reactivity and biological activity.
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: The chlorine atom in place of fluorine can lead to different chemical properties and applications.
Biological Activity
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiadiazole ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C10H10FN3S
- Molecular Weight : 223.27 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.
Case Studies and Research Findings
-
Cell Line Studies :
- A study demonstrated that derivatives of thiadiazole exhibited significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of approximately 23.29 µM against MCF-7 cells after 48 hours of treatment .
- Another research indicated that compounds with similar structures to this compound displayed cytotoxic effects on HeLa (cervical cancer) and SMMC-7721 (liver cancer) cells .
- Mechanism of Action :
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects as well.
Research Insights
- Broad-Spectrum Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 62.5 μg/mL to 125 μg/mL .
Microorganism | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 62.5 | Moderate Activity |
Escherichia coli | 125 | Moderate Activity |
Candida albicans | 32–42 | Significant Antifungal Activity |
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTIWZFFDCPUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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